molecular formula C12H20N2O3Si B130754 4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline CAS No. 215656-99-8

4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline

Cat. No. B130754
M. Wt: 268.38 g/mol
InChI Key: IYNJDAOTEAHWJH-UHFFFAOYSA-N
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Patent
US06541499B1

Procedure details

To 4-amino-3-nitrophenol (20 g, 128.9 mmol) was added tert-butyldimethylsilyl chloride (21.5 g, 142.9 mmol), imidazole (13.3 g, 194.8 mmol), and DMF (100 mL). The mixture was stirred at room temperature for 3 h and then diluted with Et2O and washed with H2O. The organics were concentrated under reduced pressure and the resulting solid recrystallized from Et2O—H2O; yielding 26.5 g (76%) product.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[Si:12](Cl)([C:15]([CH3:18])([CH3:17])[CH3:16])([CH3:14])[CH3:13].N1C=CN=C1.CN(C=O)C>CCOCC>[CH3:13][Si:12]([CH3:14])([C:15]([CH3:18])([CH3:17])[CH3:16])[O:8][C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
21.5 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
13.3 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with H2O
CONCENTRATION
Type
CONCENTRATION
Details
The organics were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting solid recrystallized from Et2O—H2O

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C[Si](OC1=CC(=C(N)C=C1)[N+](=O)[O-])(C(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 26.5 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.